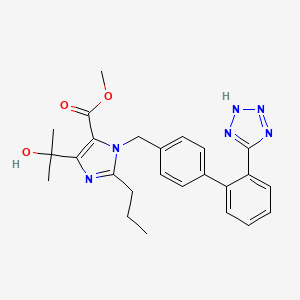

Olmesartan Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYSFZDSWUHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Olmesartan Methyl Ester: A Technical Guide to its Role as a Prodrug Intermediate for Olmesartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Olmesartan (B1677269) and its primary ester prodrug, Olmesartan Medoxomil. While the topic specifies "Olmesartan Methyl Ester," it is crucial to clarify that this compound is primarily recognized as a key intermediate in the synthesis of Olmesartan Medoxomil, rather than a clinically utilized prodrug itself.[1][2] This guide will therefore focus on Olmesartan Medoxomil as the principal ester prodrug of Olmesartan, detailing its synthesis (which involves the methyl ester intermediate), mechanism of action, pharmacokinetics, and analytical methodologies. The document is structured to provide researchers and drug development professionals with a comprehensive understanding of the chemical and biological journey from the prodrug to the active pharmaceutical ingredient.

Introduction: The Prodrug Strategy for Olmesartan

Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[3] However, the oral bioavailability of Olmesartan is low.[4] To enhance its absorption and improve its pharmacokinetic profile, a prodrug approach was adopted, leading to the development of Olmesartan Medoxomil.[5][6] This ester prodrug is rapidly and completely hydrolyzed in the gastrointestinal tract to the active moiety, Olmesartan.[3][5][7] The conversion from the medoxomil ester significantly increases the bioavailability of Olmesartan.[5]

While other novel ester prodrugs of Olmesartan have been investigated to further enhance bioavailability, Olmesartan Medoxomil remains the clinically approved and widely used form.[8][9][10] "this compound" is a term that primarily refers to an intermediate compound in the synthetic pathway of Olmesartan Medoxomil.[1][2]

Synthesis of Olmesartan Medoxomil via an this compound Intermediate

The synthesis of Olmesartan Medoxomil is a multi-step process. A key intermediate in some synthetic routes is an ester of Olmesartan, which can include a methyl ester. The general synthetic strategy involves the coupling of the imidazole (B134444) moiety with the biphenyl-tetrazole side chain, followed by esterification to form the medoxomil prodrug.

General Synthetic Scheme

A representative synthesis of Olmesartan Medoxomil involves the following key transformations:

-

Formation of the Imidazole Core: Synthesis of the substituted imidazole ring.

-

N-Alkylation: Coupling of the imidazole derivative with the biphenylmethyl bromide component.

-

Esterification: Introduction of the medoxomil group onto the carboxylic acid of the imidazole ring.

-

Deprotection: Removal of any protecting groups to yield the final product.

The "this compound" can be formed during the synthesis of the imidazole core or as part of the esterification process before the final medoxomil group is attached.

Mechanism of Action: Angiotensin II Receptor Blockade

Upon oral administration, Olmesartan Medoxomil is hydrolyzed to Olmesartan. Olmesartan exerts its antihypertensive effect by selectively blocking the Angiotensin II receptor type 1 (AT1).[6] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS plays a critical role in regulating blood pressure. The binding of Angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and sodium and water retention.

Olmesartan's Point of Intervention

Olmesartan competitively inhibits the binding of Angiotensin II to the AT1 receptor, thereby blocking its downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Olmesartan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. salispharm.com [salispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

Chemical and physical properties of Olmesartan Methyl Ester.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan (B1677269), a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension. Its synthesis involves a series of complex chemical transformations, with Olmesartan Methyl Ester emerging as a key intermediate. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of the relevant biological signaling pathway of its active form. This document is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in the development and manufacturing of olmesartan-based therapeutics.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Olmesartan | Olmesartan Medoxomil |

| Molecular Formula | C₂₅H₂₈N₆O₃[1] | C₂₄H₂₆N₆O₃[2] | C₂₉H₃₀N₆O₆[3] |

| Molecular Weight | 460.5 g/mol [1] | 446.5 g/mol [2] | 558.59 g/mol [4] |

| CAS Number | 1347262-29-6[1] | 144689-24-7[2] | 144689-63-4[4] |

| Appearance | White Solid | White to light yellowish-powder or crystalline powder[2] | White to beige powder[5] |

| Melting Point | Not available | 186-188°C[1] | 180°C[5] |

| Boiling Point | Not available | 738.3±70.0 °C (Predicted)[1] | 804.2±75.0 °C (Predicted) |

| pKa | Not available | 4.3[2] | 4.15±0.10 (Predicted) |

| Solubility | DMSO: 100 mg/mL (ultrasonication may be required)[6] | DMSO: Soluble to 20 mM; Methanol (B129727): Sparingly soluble (with heating)[1][2] | DMSO: 10 mg/mL (clear solution); Ethanol: ~0.2 mg/mL; DMF: ~30 mg/mL[5][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a key step in the overall synthesis of Olmesartan medoxomil. The following protocol is a generalized procedure based on the well-established synthesis of related Olmesartan esters. The core of the synthesis is the N-alkylation of an imidazole (B134444) ester with a substituted biphenylmethyl bromide.

Materials:

-

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

-

4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

N-Alkylation:

-

To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate in anhydrous DMF, add powdered anhydrous potassium carbonate.

-

Stir the suspension at room temperature.

-

Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide to the reaction mixture.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude tritylated ethyl ester.

-

-

Saponification (Hydrolysis of the Ethyl Ester):

-

Dissolve the crude tritylated ethyl ester in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the tritylated carboxylic acid.

-

-

Esterification to Methyl Ester:

-

Suspend the tritylated carboxylic acid in methanol.

-

Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride).

-

Reflux the mixture until the esterification is complete.

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield the crude tritylated this compound.

-

-

Detritylation:

-

Dissolve the tritylated this compound in a suitable solvent (e.g., a mixture of acetone (B3395972) and water).

-

Add an acid, such as aqueous acetic acid or dilute hydrochloric acid.

-

Stir the mixture at room temperature until the trityl group is cleaved.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent to remove the triphenylmethanol (B194598) byproduct.

-

Neutralize the aqueous layer and extract the product, this compound, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound, similar to the methods used for Olmesartan Medoxomil.[8] The following is a general method that can be optimized for specific instrumentation and requirements.

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a mixture of acetonitrile and phosphate buffer.[8]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at approximately 254 nm or 260 nm.[9]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Mechanism of Action of Olmesartan: Angiotensin II Receptor Blockade

This compound is a non-pharmacologically active intermediate. Through subsequent synthesis steps, it is converted to the active drug, Olmesartan. Olmesartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor.[11] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[12][13]

The binding of angiotensin II to the AT₁ receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[6] Olmesartan competitively inhibits the binding of angiotensin II to the AT₁ receptor, thereby preventing these downstream effects and leading to vasodilation and a reduction in blood pressure.[11]

Below is a diagram illustrating the signaling pathway of the angiotensin II type 1 receptor and the point of inhibition by Olmesartan.

Caption: Angiotensin II Signaling Pathway and Olmesartan's Point of Action.

Synthesis and Analysis Workflow

The overall process from starting materials to the analysis of this compound can be visualized as a structured workflow. This includes the key synthetic steps followed by purification and analytical characterization to ensure the identity and purity of the intermediate.

Caption: Workflow for the Synthesis and Analysis of this compound.

References

- 1. 144689-24-7 CAS MSDS (Olmesartan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Olmesartan [drugfuture.com]

- 5. ahajournals.org [ahajournals.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

The Pivotal Role of Olmesartan Methyl Ester in Angiotensin II Receptor Antagonist Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Olmesartan Methyl Ester's function as a critical synthetic intermediate in the manufacturing of Olmesartan Medoxomil, a potent and widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1] This document details the synthetic pathways, experimental protocols, and quantitative data associated with the synthesis and conversion of this compound.

Introduction: The Strategic Importance of Ester Intermediates

Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Olmesartan. The synthesis of this complex molecule involves a multi-step process where ester intermediates, such as this compound, play a crucial role. These intermediates facilitate purification and subsequent chemical transformations necessary to introduce the medoxomil moiety, which enhances the drug's bioavailability. While the ethyl ester analogue is more frequently cited in literature, the methyl ester follows a similar synthetic logic and is a key variant in the process development of Olmesartan Medoxomil.

Synthetic Pathway Overview

The synthesis of Olmesartan Medoxomil via the this compound intermediate can be broadly divided into four key stages:

-

Formation of the Imidazole (B134444) Core: Synthesis of the central imidazole ring with the correct substitutions.

-

Alkylation: Attachment of the biphenyl-tetrazole side chain to the imidazole nitrogen.

-

Saponification and Esterification: Hydrolysis of the methyl ester followed by esterification with the medoxomil side chain.

-

Deprotection: Removal of the trityl protecting group from the tetrazole ring to yield the final active pharmaceutical ingredient (API).

The following diagram illustrates the logical workflow of this synthetic process.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and purity of the final product. The following tables summarize the quantitative data for the key transformations.

Table 1: Synthesis of Imidazole Precursor

| Precursor Compound | Product | Reagents | Yield | Purity | Reference |

| 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole | Methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | Methanol (B129727), Anhydrous HCl gas | 60% | N/A | [2][3] |

Table 2: Key Intermediate and Final Product Synthesis

| Starting Material | Product | Key Reagents | Yield | Purity by HPLC | Reference |

| Trityl Olmesartan Ethyl Ester | Trityl Olmesartan Medoxomil | 1. NaOH2. 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, NaI | 90% | ≥99.5% | [1] |

| Trityl Olmesartan Medoxomil | Olmesartan Medoxomil | 75% v/v Aqueous Acetic Acid | 90% | 99.9% | [1] |

| Overall Process | Olmesartan Medoxomil | - | 62% | 99.9% | [1] |

Note: Data for the direct conversion of the methyl ester is often proprietary. The table includes highly analogous data from the ethyl ester pathway, which is expected to have similar performance metrics.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the laboratory-scale synthesis of Olmesartan Medoxomil through the this compound intermediate.

Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate

This procedure outlines the formation of the core imidazole structure.

Methodology:

-

In a three-necked flask, dissolve 3.0 grams of 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole in 30 ml of methanol and stir until complete dissolution.[2][3]

-

Maintain the temperature of the solution between 10-20°C using a cooling bath.

-

Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature.

-

Monitor the reaction for completion using a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure to yield methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.[2][3] The reported yield for this step is approximately 60%.[2][3]

Synthesis of Trityl this compound (Alkylation)

This step involves attaching the biphenyl (B1667301) sidechain to the imidazole core. The protocol is adapted from the well-documented synthesis of the ethyl ester analogue.

Methodology:

-

To a solution of methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate in N,N-Dimethylacetamide (DMA), add powdered anhydrous potassium carbonate.

-

Add 4'-[2-(trityl)tetrazol-5-yl]biphenyl-4-ylmethyl bromide to the mixture at 25–30°C.

-

Raise the temperature of the reaction mixture to 40–45°C and stir for approximately 12 hours.

-

After completion, as monitored by HPLC, add acetone (B3395972) to the reaction mass to precipitate the product slurry.

-

Isolate the crude Trityl this compound by filtration. Further purification can be achieved by recrystallization.

Saponification, Esterification, and Deprotection

This sequence converts the methyl ester intermediate into the final Olmesartan Medoxomil.

Methodology:

-

Saponification: Hydrolyze the Trityl this compound to the corresponding carboxylic acid (Trityl Olmesartan) using an aqueous solution of a base like sodium hydroxide (B78521) in a suitable solvent mixture (e.g., tetrahydrofuran/ethanol) at a controlled temperature of 10–15°C.[1]

-

Esterification: To the resulting Trityl Olmesartan salt in DMA, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The addition of a catalyst like sodium iodide can improve the reaction rate.[1] This step yields Trityl Olmesartan Medoxomil. A 90% yield with ≥99.5% purity is reported for the analogous ethyl ester conversion.[1]

-

Deprotection: Suspend the isolated Trityl Olmesartan Medoxomil in a 75% v/v aqueous acetic acid solution.[1]

-

Stir the suspension at 25–30°C for approximately 10 hours to cleave the trityl protecting group.

-

Filter the reaction mixture to remove the byproduct, trityl alcohol.

-

The filtrate, containing Olmesartan Medoxomil, is then worked up by adding a solvent like methylene (B1212753) chloride and water, followed by separation and purification.[1]

-

Final purification is typically achieved by recrystallization from a solvent system like aqueous acetone to afford pure Olmesartan Medoxomil with a purity of 99.9%.[1]

Conclusion

This compound serves as a viable and crucial intermediate in the synthesis of Olmesartan Medoxomil. The synthetic route, while involving multiple steps, is well-established and capable of producing a high-purity final product on an industrial scale.[1] The protocols and data presented in this guide, drawn from patent literature and scientific publications, provide a comprehensive overview for professionals in drug development and chemical research. The control of impurities and optimization of reaction conditions at each stage, particularly in the alkylation and esterification steps, are paramount to achieving the high yield and purity required for an active pharmaceutical ingredient.

References

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 3. EP2374799B1 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

The Foundational Bioactivation of Olmesartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

Olmesartan (B1677269) medoxomil is an ester prodrug designed to enhance the oral bioavailability of its pharmacologically active metabolite, olmesartan, a potent angiotensin II receptor blocker (ARB). The efficacy of olmesartan medoxomil is entirely dependent on its rapid and complete bioactivation through ester hydrolysis. This technical guide provides an in-depth exploration of the core mechanisms governing this bioactivation, detailing the key enzymes, their kinetics, the location of metabolic conversion, and the experimental methodologies used to elucidate this process. Quantitative data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized to facilitate a comprehensive understanding for researchers in drug development and pharmacology.

Introduction: The Prodrug Strategy

The therapeutic utility of olmesartan is hampered by poor oral permeability. To overcome this, it is formulated as olmesartan medoxomil, a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester. This prodrug strategy increases lipophilicity, facilitating absorption from the gastrointestinal (GI) tract. Following absorption, the medoxomil ester moiety is cleaved by endogenous esterases, releasing the active olmesartan into systemic circulation.[1][2][3] This bioactivation is a critical first-pass metabolic event that is not mediated by the cytochrome P450 system, thereby reducing the potential for certain drug-drug interactions.[1][4] Understanding the nuances of this hydrolysis is fundamental to optimizing drug delivery and predicting clinical outcomes.

The Enzymatic Machinery of Bioactivation

The conversion of olmesartan medoxomil to olmesartan is not the work of a single enzyme but a concerted effort of multiple hydrolases located in the intestine, liver, and blood plasma. The primary enzymes identified are Carboxymethylenebutenolidase (CMBL) and Paraoxonase 1 (PON1).

Carboxymethylenebutenolidase (CMBL): The Gut and Liver Workhorse

Foundational research has identified Carboxymethylenebutenolidase (CMBL) as the primary enzyme responsible for the bioactivation of olmesartan medoxomil in the intestine and liver.[5][6][7] CMBL, a predominantly cytosolic enzyme, efficiently hydrolyzes the medoxomil ester bond, initiating the release of active olmesartan during its absorption and first pass through the liver.[4][5] Its significant presence and activity in the gut wall make it a crucial determinant of the drug's rapid onset of action.[5][6]

Paraoxonase 1 (PON1): The Plasma Catalyst

Once absorbed and in systemic circulation, any remaining prodrug is rapidly hydrolyzed by Paraoxonase 1 (PON1).[8] PON1 is a calcium-dependent esterase primarily associated with high-density lipoproteins (HDL) in the plasma.[8] Studies have demonstrated that PON1 is the major bioactivating hydrolase in human plasma, with its contribution significantly outweighing that of other plasma proteins like human serum albumin (HSA), which also exhibits some esterase-like activity.[8] The activity of PON1 ensures that the conversion to olmesartan is completed swiftly within the bloodstream.[8]

Quantitative Analysis of Bioactivation

The efficiency of bioactivation is described by both the kinetic parameters of the enzymes involved and the pharmacokinetic profile of the active metabolite, olmesartan.

Enzyme Kinetics

Kinetic studies using recombinant human enzymes and tissue preparations have quantified the hydrolytic efficiency of the key esterases. CMBL, in particular, has been shown to follow Michaelis-Menten kinetics. While specific kinetic values for PON1 with olmesartan medoxomil are less commonly published, comparative studies confirm its high efficiency.

Table 1: Enzyme Kinetic Parameters for Olmesartan Medoxomil Hydrolysis

| Enzyme/Tissue Preparation | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |

| Recombinant Human CMBL | 170 | 24.6 | 0.145 |

| Human Liver Cytosol | 162 | 1.12 | 0.00691 |

| Human Intestinal Cytosol | 185 | 0.542 | 0.00293 |

| Recombinant Human PON1 | Lower than Albumin | Higher than Albumin | More effective than Albumin |

| Human Serum Albumin (HSA) | Higher than PON1 | Lower than PON1 | Less effective than PON1 |

| Data compiled from Ishizuka et al. (2010) and Ishizuka et al. (2012).[1][8] |

Pharmacokinetics of Active Olmesartan

Following oral administration of the prodrug, the pharmacokinetic parameters of the resulting active olmesartan have been well-characterized in healthy volunteers and hypertensive patients.

Table 2: Pharmacokinetic Parameters of Olmesartan After Oral Administration of Olmesartan Medoxomil

| Parameter | Value | Description |

| Absolute Bioavailability (F) | ~26% - 28.6% | The fraction of the administered dose of olmesartan that reaches systemic circulation.[2] |

| Tmax (Time to Peak) | 1 - 2 hours | Time to reach maximum plasma concentration.[2] |

| Cmax (Peak Concentration) | Dose-dependent | Peak plasma concentration achieved. |

| Terminal Elimination Half-life (t1/2) | ~13 - 15 hours | The time required for the plasma concentration of olmesartan to decrease by half.[2] |

| Total Plasma Clearance (CL/F) | ~1.3 L/h | The volume of plasma cleared of the drug per unit time. |

| Renal Clearance | ~0.6 L/h | The portion of total clearance accounted for by the kidneys. |

| Data compiled from FDA label information and various pharmacokinetic studies.[2] |

Physicochemical Factors: pH-Dependent Hydrolysis

In addition to enzymatic action, olmesartan medoxomil is susceptible to aqueous hydrolysis, a factor influenced by the pH of the surrounding medium. This non-enzymatic degradation can occur in the GI tract and contributes to the overall bioavailability.

Table 3: pH-Dependent Hydrolysis of Olmesartan Medoxomil at 37°C

| pH | Hydrolysis Rate Constant (k, hr-1) | Kinetic Model | % Hydrolyzed (28 hours) |

| 1.2 | 0.0065 | Zero-Order | 18% |

| 3.5 | 0.0147 | Zero-Order | 41% |

| 4.6 | 0.0218 | Zero-Order | 61% |

| 6.0 | 0.0214 | Zero-Order | 60% |

| Data from Landry L, Dong X (2025). The hydrolysis follows zero-order kinetics and is more rapid at the higher pH levels found in the small intestine. |

Experimental Protocols and Methodologies

The characterization of olmesartan bioactivation relies on robust analytical and biochemical methods.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the simultaneous quantification of the prodrug (olmesartan medoxomil) and its active metabolite (olmesartan).

-

Objective: To separate and quantify olmesartan medoxomil and olmesartan in biological matrices or buffer solutions.

-

Stationary Phase: C18 or C8 columns (e.g., 250 x 4.6 mm, 5 µm particle size) are typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) or 10mM o-phosphoric acid), often in a gradient or isocratic elution. The pH is typically adjusted to be acidic (e.g., pH 3.75).

-

Detection: UV detection is commonly performed at a wavelength of 239 nm, 250 nm, or 270 nm.[6]

-

Sample Preparation: For plasma samples, a protein precipitation step with acetonitrile is performed, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase.

-

Validation: The method is validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Recombinant Enzyme Hydrolysis Assay

To determine the specific contribution and kinetics of an enzyme like CMBL, in vitro assays using the recombinant protein are conducted.

-

Objective: To measure the rate of olmesartan formation from olmesartan medoxomil catalyzed by a specific recombinant enzyme.

-

Enzyme Source: Lysate from mammalian or E. coli cells engineered to overexpress the human enzyme (e.g., CMBL or PON1).[1]

-

Reaction Buffer: A physiological buffer such as HEPES or Tris-HCl (pH 7.4) is used. For PON1, the buffer must be supplemented with calcium ions (e.g., 1 mM CaCl₂), as its activity is calcium-dependent.[1][8]

-

Procedure:

-

The recombinant enzyme is incubated at 37°C in the reaction buffer.

-

The reaction is initiated by adding olmesartan medoxomil at various concentrations (e.g., 7.8 µM to 1000 µM for kinetic analysis).[1]

-

Aliquots are taken at specific time points and the reaction is quenched (e.g., with acetonitrile).

-

The concentration of the formed olmesartan is quantified using a validated LC-MS/MS or HPLC method.[1]

-

-

Data Analysis: The initial reaction velocities (v₀) are plotted against substrate concentrations [S]. The data are fitted to the Michaelis-Menten equation (v₀ = Vₘₐₓ × [S] / (Kₘ + [S])) using non-linear regression to determine the Kₘ and Vₘₐₓ values.[1]

Immunoprecipitation Assay

This technique is used to confirm the contribution of a specific enzyme (like PON1) to the total hydrolytic activity in a complex biological fluid like plasma.

-

Objective: To deplete a specific enzyme from plasma and measure the remaining hydrolytic activity.

-

Procedure:

-

Human plasma is incubated with an antibody specific to the target enzyme (e.g., anti-PON1 IgG).[8]

-

A secondary antibody or protein A/G beads are used to precipitate the antibody-enzyme complex.

-

The supernatant (enzyme-depleted plasma) is collected after centrifugation.

-

The olmesartan medoxomil hydrolysis assay is performed on the depleted plasma, and the activity is compared to that of control plasma treated with a non-specific IgG.[8]

-

-

Interpretation: A significant reduction or complete abolishment of hydrolytic activity in the depleted plasma confirms the primary role of the targeted enzyme.[8]

Visualizing the Bioactivation and Pharmacological Action

Diagrams are essential for conceptualizing the complex processes of bioactivation and the subsequent signaling cascade.

Caption: Experimental workflow for Olmesartan Medoxomil bioactivation.

Caption: Key enzymes and locations in Olmesartan bioactivation.

Caption: Pharmacological signaling pathway of active Olmesartan.

Conclusion

The bioactivation of olmesartan medoxomil is a rapid, efficient, and multi-faceted process critical to its therapeutic action. Primarily driven by CMBL in the intestine and liver and completed by PON1 in the plasma, the hydrolysis ensures complete conversion of the prodrug to the active angiotensin II receptor antagonist, olmesartan. The foundational research summarized in this guide, from enzyme kinetics to detailed analytical methodologies, provides drug development professionals with the core knowledge required to understand the disposition of this important antihypertensive agent. Future research may focus on the inter-individual variability in these esterases and its potential clinical impact.

References

- 1. Paraoxonase 1 as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation: molecular identification and contribution to plasma metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 7. journals.plos.org [journals.plos.org]

- 8. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Olmesartan Methyl Ester and Related Ester Prodrugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro studies of Olmesartan (B1677269) Methyl Ester and other related ester prodrugs of Olmesartan. Olmesartan, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist, is clinically used as its prodrug, Olmesartan Medoxomil, to enhance bioavailability. The in vitro evaluation of its various ester forms, including the methyl ester, is crucial for understanding their stability, conversion to the active form, and potential biological activity.

Mechanism of Action of Olmesartan

Olmesartan functions by blocking the binding of angiotensin II to the AT₁ receptor in vascular smooth muscle and the adrenal gland.[1][2][3] This action is independent of the angiotensin II synthesis pathways.[2] By inhibiting this interaction, Olmesartan prevents vasoconstriction and the secretion of aldosterone, leading to a reduction in blood pressure.[1][2][3] The active form, Olmesartan, is generated through the hydrolysis of its ester prodrugs in the body.[3][4][5]

In Vitro Stability and Bioconversion of Olmesartan Ester Prodrugs

The primary goal of in vitro studies on Olmesartan ester prodrugs is to assess their chemical stability and their conversion to the active drug, Olmesartan. These studies are typically conducted in simulated gastric juice, plasma, and liver microsomes to mimic physiological conditions.

Key Findings from In Vitro Stability Studies:

-

Ester prodrugs of Olmesartan are designed to be stable in the acidic environment of the stomach to prevent premature hydrolysis.[6]

-

Rapid conversion to Olmesartan is desirable in plasma and liver microsomes, indicating efficient bioactivation.[6][7]

-

Studies on various ester prodrugs have shown that the rate of hydrolysis can be influenced by the nature of the ester group, with some derivatives demonstrating faster conversion than Olmesartan Medoxomil.[6][7]

Table 1: Summary of In Vitro Stability and Bioconversion of Olmesartan Ester Prodrugs

| Compound/Prodrug Moiety | In Vitro System | Key Findings | Reference |

| Olmesartan Medoxomil | Simulated Gastric Juice | High Stability | [6] |

| Rat Plasma | Rapidly metabolized to Olmesartan | [6] | |

| Rat Liver Microsomes | Rapidly metabolized to Olmesartan | [6] | |

| Cyclohexylcarboxyethyl Ester | Simulated Gastric Juice | High Stability | [6] |

| Rat Plasma | Rapidly metabolized to Olmesartan | [6] | |

| Rat Liver Microsomes | Rapidly metabolized to Olmesartan (t½ < 10 min) | [8] | |

| Adamantylcarboxymethyl Ester | Simulated Gastric Juice | High Stability | [6] |

| Rat Plasma | Rapidly metabolized to Olmesartan | [6] | |

| Rat Liver Microsomes | Rapidly metabolized to Olmesartan (t½ < 10 min) | [8] | |

| n-Octyl Substituted Dioxolone Ester | Rat Plasma | Rapidly converted to Olmesartan (within 30 min) | [7] |

Experimental Protocols

Protocol 1: In Vitro Stability in Simulated Gastric Juice

-

Preparation of Simulated Gastric Juice (SGJ): Prepare SGJ (pH 1.2) without pepsin according to USP standards.

-

Incubation: Add a known concentration of the Olmesartan ester prodrug to pre-warmed SGJ at 37°C.

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 30, 60, 120 minutes).

-

Quenching: Immediately quench the reaction by adding a suitable buffer to neutralize the acid.

-

Analysis: Analyze the concentration of the remaining prodrug and the formation of Olmesartan using a validated HPLC method.

Protocol 2: In Vitro Bioconversion in Rat Plasma

-

Plasma Preparation: Obtain fresh rat plasma containing an anticoagulant (e.g., heparin).

-

Incubation: Add the Olmesartan ester prodrug to the plasma at 37°C.

-

Sampling: Collect samples at various time points.

-

Protein Precipitation: Stop the enzymatic reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of the prodrug and Olmesartan by LC-MS/MS.

Signaling Pathways Modulated by Olmesartan

Once converted to its active form, Olmesartan exerts its effects through the modulation of downstream signaling pathways. One such pathway is the PI3K/Akt/eNOS pathway, which is crucial for endothelial function.

-

PI3K/Akt/eNOS Pathway: In vitro studies have shown that Olmesartan can activate the PI3K/Akt/eNOS signaling pathway in endothelial progenitor cells.[9] This activation leads to increased phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), resulting in enhanced nitric oxide (NO) production.[9] This effect contributes to the improvement of endothelial function.[9]

Visualizations

References

- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Olmesartan on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Olmesartan Derivatives: A Technical Guide

Introduction

Olmesartan (B1677269) is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) primarily indicated for the treatment of hypertension.[1][2] Its mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2][3][4] The parent drug, Olmesartan medoxomil, is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan, upon absorption from the gastrointestinal tract.[1][3][5] While highly effective in managing hypertension, recent research has unveiled a broader therapeutic potential for Olmesartan and its derivatives, extending to inflammation-mediated diseases, cardiovascular protection beyond blood pressure lowering, and nephropathy.[6][7][8] This guide provides an in-depth technical overview of Olmesartan derivatives, focusing on their mechanism of action, structure-activity relationships, experimental evaluation, and emerging therapeutic applications for an audience of researchers and drug development professionals.

Core Mechanism of Action: AT1 Receptor Blockade

Olmesartan exerts its therapeutic effects by selectively and insurmountably blocking the binding of angiotensin II (A-II) to the AT1 receptor.[1][9] A-II is the primary pressor agent of the RAAS, and its binding to the AT1 receptor initiates a cascade of physiological responses, including vasoconstriction, aldosterone (B195564) synthesis and release, cardiac stimulation, and renal sodium reabsorption.[2][4] By antagonizing the AT1 receptor, Olmesartan effectively negates these effects, leading to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[2][3] This targeted action is independent of the pathway of A-II synthesis.[2][4] The blockade results in a compensatory rise in plasma renin activity and A-I and A-II concentrations, but the pressor effects of A-II remain inhibited.[4]

Olmesartan Derivatives: Prodrug Strategies and Pharmacokinetics

To enhance oral bioavailability, Olmesartan is administered as the prodrug Olmesartan medoxomil.[5] The medoxomil ester group is cleaved by esterases in the gastrointestinal tract and portal circulation to release the active Olmesartan moiety.[5] Researchers have explored the synthesis of other novel amide and ester prodrugs to further optimize pharmacokinetic profiles.[10][11] These efforts aim to improve absorption, stability, and bioavailability.[11]

Table 1: Comparative Pharmacokinetic Parameters of Olmesartan Derivatives in Rats

| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Olmesartan Medoxomil | 20 | 1,523 ± 215 | 0.5 ± 0.1 | 4,567 ± 643 | 100 | [12] |

| Compound 13 (Cyclohexylcarboxyethyl ester) | 20 | 2,891 ± 342 | 0.7 ± 0.2 | 8,123 ± 987 | 178 | [11] |

| Compound 14 (Adamantylcarboxymethyl ester) | 20 | 3,102 ± 411 | 0.6 ± 0.2 | 8,991 ± 1,102 | 197 | [11] |

| Compound IIa (n-octyl substituted dioxolone ester) | 20 | 2,145 ± 301 | 0.4 ± 0.1 | 6,012 ± 754 | 132 |[10][12] |

Data are presented as mean ± standard deviation. AUC represents the area under the plasma concentration-time curve. Data is synthesized from preclinical studies in Sprague-Dawley rats.[11][12]

Therapeutic Potential Beyond Hypertension

The benefits of Olmesartan and its derivatives extend beyond simple blood pressure reduction. The blockade of the AT1 receptor has pleiotropic effects, influencing pathways involved in inflammation, endothelial dysfunction, and oxidative stress.[6][8][13] This has positioned Olmesartan as a candidate for repurposing in a variety of inflammation-mediated diseases.[6]

Key pathways influenced by Olmesartan include:

-

Nuclear Factor-kappa B (NF-κB): A central regulator of the inflammatory response.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

-

Mitogen-Activated Protein Kinase (MAPK): A key signaling pathway in cellular stress responses.[6]

-

Reactive Oxygen Species (ROS): Reduction in oxidative stress.[6]

These modulatory effects suggest potential applications in conditions such as nephropathy, cardiomyopathy, and certain cancers.[6] Clinical studies have shown that Olmesartan can reduce microalbuminuria, a marker of kidney damage, and improve markers of vascular inflammation and endothelial function.[7][8]

Structure-Activity Relationships (SAR)

The high affinity and potent antagonism of Olmesartan for the AT1 receptor are attributed to specific structural features. Like other "sartan" drugs, it contains a biphenyl-tetrazole group which mimics the C-terminal carboxylate of angiotensin II.[14] Key elements of Olmesartan's structure include:

-

Imidazole (B134444) Core: A common scaffold for many ARBs.[5]

-

Hydroxyalkyl Substituent: A (1-hydroxy-1-methylethyl) group at the imidazole 4-position, which may participate in hydrogen bonding and contributes to its potent antagonist activity.[5][15]

-

Propyl Chain: An alkyl chain at the 2-position of the imidazole ring interacts with a hydrophobic pocket of the receptor.[14]

-

Biphenyl-tetrazole Moiety: This acidic group is crucial for binding to the receptor.[16]

These features combine to create a molecule that binds tightly and persistently to the AT1 receptor, resulting in a long-lasting pharmacological effect.[5]

Experimental Protocols

Synthesis of Novel Olmesartan Ester Prodrugs

-

Objective: To synthesize novel ester derivatives of Olmesartan to improve oral bioavailability.

-

General Methodology: The synthesis typically starts with Trityl-protected Olmesartan.

-

Esterification: The carboxylic acid group of Trityl Olmesartan is reacted with an appropriate alkyl halide (e.g., cyclohexylcarboxyethyl bromide or adamantylcarboxymethyl bromide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[11][12]

-

Deprotection: The trityl protecting group is subsequently removed from the tetrazole moiety using an acidic catalyst, such as concentrated hydrochloric acid in a solvent mixture like acetone/water, to yield the final ester prodrug.[12]

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel. Characterization is performed using techniques like ¹H-NMR, Mass Spectrometry, and IR spectroscopy.[17]

-

In Vitro Prodrug Bioconversion Assay

-

Objective: To determine the rate at which Olmesartan prodrugs are converted to the active Olmesartan in biological matrices.

-

Methodology:

-

Preparation of Matrices: Prepare solutions of simulated gastric juice (pH 1.2), rat plasma (with an esterase inhibitor like sodium fluoride (B91410) for control samples), and rat liver microsomes.[11]

-

Incubation: A stock solution of the test compound (e.g., Compound 13 or 14) is added to the pre-warmed biological matrices and incubated at 37°C.[10][11]

-

Sampling: Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both the prodrug and the active Olmesartan.[12] The rate of disappearance of the prodrug and the appearance of Olmesartan are calculated.

-

Pharmacokinetic Evaluation in Sprague-Dawley Rats

-

Objective: To determine the in vivo pharmacokinetic profile of a novel Olmesartan derivative compared to Olmesartan medoxomil.

-

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats are fasted overnight. The test compound and the reference compound (Olmesartan medoxomil) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a specified dose (e.g., 20 mg/kg).[11][12]

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of Olmesartan are determined using a validated LC-MS/MS method.[12]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, and AUC.[12]

-

Clinical Efficacy: Comparative Trials

Head-to-head clinical trials have demonstrated that Olmesartan medoxomil is a highly effective antihypertensive agent, often showing superior blood pressure reduction compared to other ARBs at their recommended starting and maintenance doses.[1][18]

Table 2: Comparative Efficacy of Olmesartan vs. Other ARBs in Mild to Moderate Hypertension

| Trial Comparison | Daily Dose (mg) | Mean Reduction in Diastolic BP (mmHg) | Mean Reduction in Systolic BP (mmHg) | Study Population (n) | Outcome | Reference |

|---|---|---|---|---|---|---|

| Olmesartan vs. Losartan | 20 vs. 50 | -11.5 vs. -8.2 | -15.4 vs. -12.9 | 588 | Olmesartan superior (P ≤ 0.05) | [18] |

| Olmesartan vs. Valsartan | 20 vs. 80 | -11.5 vs. -8.7 | -15.4 vs. -13.5 | 588 | Olmesartan superior (P ≤ 0.05) | [18] |

| Olmesartan vs. Irbesartan | 20 vs. 150 | -11.5 vs. -9.9 | -15.4 vs. -14.0 | 588 | Olmesartan superior (P ≤ 0.05) | [18] |

| Olmesartan vs. Candesartan | 20 vs. 8 | -12.9 vs. -11.2 | -18.0 vs. -15.1 | 643 | Olmesartan superior (P ≤ 0.05) |[18] |

BP reductions are typically measured from baseline after 8 weeks of treatment. Data is synthesized from head-to-head comparative clinical trials.[18]

Conclusion and Future Directions

Olmesartan and its derivatives represent a significant therapeutic class, not only for the management of hypertension but also for a growing list of inflammation-related and cardiovascular conditions. The robust antihypertensive efficacy of Olmesartan is well-established, with a favorable safety profile.[17] The development of novel prodrugs continues to offer pathways for optimizing its pharmacokinetic properties. The most exciting frontier lies in exploring the pleiotropic, vasoprotective effects of AT1 receptor blockade. Future research should focus on large-scale clinical trials to confirm whether the observed benefits on endothelial function, inflammation, and microalbuminuria translate into improved long-term cardiovascular and renal outcomes, independent of blood pressure control.[8] The continued investigation into the signaling pathways modulated by Olmesartan derivatives will be crucial for unlocking their full therapeutic potential in a wider range of diseases.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. A review of the structural and functional features of olmesartan medoxomil, an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Hypertension to Beyond: Unraveling the Diverse Mechanisms of Olmesartan in Disease Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olmesartan-based therapies: an effective way to improve blood pressure control and cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Novel amides and esters prodrugs of olmesartan: Synthesis, bioconversion, and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Olmesartan/amlodipine: blood pressure lowering and beyond in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Using Olmesartan in Cell-Based Assays

Introduction

Olmesartan (B1677269) is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) widely used in the management of hypertension.[1][2] It is typically administered as a prodrug, Olmesartan Medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its pharmacologically active form, olmesartan (also known as RNH-6270).[3][4][5] The primary mechanism of action involves blocking the binding of angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting Ang II's effects, which include vasoconstriction, inflammation, cellular proliferation, and fibrosis.[1][6][7] These properties make olmesartan a valuable tool for in vitro research in various fields, including cardiovascular biology, oncology, and inflammatory diseases.

These application notes provide detailed protocols and key considerations for researchers, scientists, and drug development professionals utilizing olmesartan in cell-based assays to investigate its effects on cellular signaling, proliferation, and inflammation.

Mechanism of Action: The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[3] Ang II is the primary effector peptide of this system, mediating its effects by binding to two main receptor subtypes: AT1 and AT2.[6][8] Most of the known pathophysiological effects of Ang II, such as vasoconstriction, inflammation, and cellular growth, are mediated through the G-protein coupled AT1 receptor.[6][9] Upon Ang II binding, the AT1 receptor activates multiple downstream signaling pathways, including the protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and JAK-STAT pathways, leading to the production of reactive oxygen species (ROS) and the expression of inflammatory genes.[6][7][10] Olmesartan selectively and competitively blocks the AT1 receptor, preventing this signaling cascade.[1][11]

Key Considerations for In Vitro Use

-

Prodrug vs. Active Form : Olmesartan Medoxomil is a prodrug that requires esterase activity for conversion to its active form, olmesartan.[12] This conversion occurs efficiently in vivo but may be limited or variable in cell culture, depending on the cell type's endogenous esterase expression. For direct and quantifiable results, it is highly recommended to use the active metabolite, olmesartan , in cell-based assays.[11]

-

Reagent Preparation :

-

Solubility : Olmesartan and Olmesartan Medoxomil are sparingly soluble in aqueous solutions. They are typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.

-

Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution : Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Experimental Controls :

-

Vehicle Control : Always include a control group treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve olmesartan.

-

Positive Control : To study the inhibitory effects of olmesartan, cells should be stimulated with Angiotensin II to activate the AT1 receptor.

-

Dose-Response : Perform a dose-response study to determine the optimal concentration of olmesartan for the specific cell type and assay, as the effective concentration can vary.[13][14][15]

-

Experimental Workflow: General Protocol

The following diagram outlines a typical workflow for a cell-based assay involving olmesartan.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of olmesartan on cells stimulated with Angiotensin II. Vascular smooth muscle cells (VSMCs), fibroblasts, or cancer cell lines are suitable models.[6][13]

Methodology:

-

Cell Seeding : Seed cells (e.g., human Tenon's capsule fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[13]

-

Serum Starvation : Replace the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cell cycle.

-

Treatment :

-

Pre-treat cells with varying concentrations of olmesartan (e.g., 0.1 µM to 10 µM) for 1-2 hours.

-

Add a stimulant, such as Angiotensin II (e.g., 0.1 µM), to all wells except the negative control group.[16]

-

Include a vehicle control (DMSO) and a positive control (Ang II alone).

-

-

Incubation : Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay :

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis : Calculate cell viability as a percentage relative to the control and plot the dose-response curve.

Protocol 2: Anti-Inflammatory Assay (qPCR for Cytokine Expression)

This protocol measures the ability of olmesartan to inhibit the expression of pro-inflammatory genes in response to a stimulus like advanced glycation end products (AGEs) or Ang II.[17][18] Human umbilical vein endothelial cells (HUVECs) or chondrocytes are appropriate cell models.[15][16]

Methodology:

-

Cell Seeding : Seed cells (e.g., HUVECs) in a 6-well plate and grow them to 80-90% confluency.

-

Treatment :

-

Incubation : Incubate for 6-24 hours to allow for gene expression changes.

-

RNA Extraction : Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR) :

Quantitative Data Summary

The effective concentration of olmesartan can vary significantly based on the cell type and the specific biological endpoint being measured.

Table 1: Recommended Concentration Ranges of Olmesartan in Cell-Based Assays

| Cell Type | Assay Type | Olmesartan Concentration | Reference |

| Human Tenon's Capsule Fibroblasts | Proliferation (MTT) | 0.75 µmol/mL* | [13] |

| Pancreatic Stellate Cells | Proliferation, Collagen Production | Not specified, but 10 mg/kg in vivo | [19] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (MTT) | 1 µM | [16] |

| Rat Endothelial Cells | Apoptosis, LDH Release | 10 µM (10⁻⁵ M) | [14] |

| Human Chondrocytes | Anti-inflammatory (MMP expression) | 1.0 µM and 3.0 µM | [15] |

| Endothelial Progenitor Cells | Proliferation, Migration | 0.5 µM and 1 µM | [20] |

*Note: This concentration from the source (0.75 µmol/mL or 750 µM) is exceptionally high and may be a typographical error. Researchers should start with much lower concentrations (e.g., in the nM to low µM range).

Table 2: Reported Efficacy and IC₅₀ Values

| Parameter | System | Value | Reference |

| IC₅₀ (Ang II Displacement) | Bovine Adrenal Cells | 7.7 nM | [4] |

| Inhibition of MMP-1 & MMP-13 | IL-29-treated Human Chondrocytes | Significant at 1.0 µM and 3.0 µM | [15] |

| Inhibition of ROS Generation | AGE-treated Endothelial Cells | Significant inhibition (concentration not specified) | [18] |

| Increased Cell Proliferation | Endothelial Progenitor Cells | Significant at 0.5 µM and 1 µM | [20] |

References

- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 13. Anti-proliferative effect of olmesartan on Tenon's capsule fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Olmesartan Attenuates the Impairment of Endothelial Cells Induced by Oxidized Low Density Lipoprotein through Downregulating Expression of LOX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The protective effects of Olmesartan against interleukin-29 (IL-29)-induced type 2 collagen degradation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gulhanemedj.org [gulhanemedj.org]

- 17. Olmesartan, an AT1 Antagonist, Attenuates Oxidative Stress, Endoplasmic Reticulum Stress and Cardiac Inflammatory Mediators in Rats with Heart Failure Induced by Experimental Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Olmesartan blocks inflammatory reactions in endothelial cells evoked by advanced glycation end products by suppressing generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The angiotensin II type I receptor blocker olmesartan inhibits the growth of pancreatic cancer by targeting stellate cell activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of Olmesartan on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Olmesartan Methyl Ester as an analytical reference standard.

Introduction

Olmesartan Methyl Ester, chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid methyl ester, is a key process-related impurity and a metabolite of Olmesartan Medoxomil.[1][2] Olmesartan Medoxomil is a potent angiotensin II receptor antagonist used in the management of hypertension.[3][4] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their quality, safety, and efficacy. Therefore, regulatory bodies require stringent control and monitoring of impurities. This compound serves as a critical analytical reference standard for the accurate identification and quantification of this impurity in Olmesartan Medoxomil drug substances and formulations, ensuring their compliance with pharmacopeial standards.[5]

This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard in chromatographic and spectroscopic analysis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid methyl ester | [1] |

| CAS Number | 1347262-29-6 | [1][2] |

| Molecular Formula | C25H28N6O3 | [1] |

| Molecular Weight | 460.5 g/mol | [1] |

Application in Chromatographic Analysis

This compound is primarily used as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of Olmesartan Medoxomil. Its use allows for the precise identification of the impurity peak by comparing retention times and for accurate quantification using a calibrated response factor.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol describes a gradient HPLC method for the separation and quantification of this compound in Olmesartan Medoxomil.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.015 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.4 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (1:1 v/v) |

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Olmesartan Medoxomil test sample in the diluent to a suitable concentration (e.g., 1 mg/mL).

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution to identify and quantify the this compound impurity based on the retention time and peak area relative to the standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Detection

This protocol provides a sensitive LC-MS/MS method for the detection and quantification of trace levels of this compound.

LC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 5 | |

| 7 | |

| 7.1 | |

| 10 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) |

| 461.2 | |

| Ion Source Voltage | 5500 V |

| Capillary Temperature | 350°C |

Procedure:

-

Prepare standard and sample solutions as described in the HPLC protocol, potentially at lower concentrations for trace analysis.

-

Optimize MS parameters by infusing a standard solution of this compound.

-

Perform LC-MS/MS analysis of the blank, standard, and sample solutions.

-

Quantify this compound based on the peak area of the specified MRM transition.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC methods used in the analysis of Olmesartan and its related impurities. While specific data for this compound as the sole analyte is not extensively published, these values provide a representative expectation of method performance.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vivo Experimental Design Using Olmesartan

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Olmesartan (B1677269) is a potent and selective angiotensin II type 1 (AT₁) receptor blocker (ARB) used in the management of hypertension.[1] For in vivo research, it is crucial to utilize the prodrug form, Olmesartan Medoxomil, which is rapidly and completely hydrolyzed to the active metabolite, olmesartan, upon absorption from the gastrointestinal tract.[2][3][4] These application notes provide detailed protocols and experimental design considerations for researchers utilizing Olmesartan Medoxomil in preclinical in vivo studies. While the user requested information on "Olmesartan Methyl Ester," the widely available and studied form for in vivo administration is Olmesartan Medoxomil. This document will focus on the latter, as it is the pharmacologically relevant compound for achieving systemic exposure to the active olmesartan moiety.

Olmesartan exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT₁ receptor, thereby blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1] This leads to a reduction in blood pressure.[1] Preclinical studies in various animal models, including rats and dogs, have demonstrated the dose-dependent antihypertensive efficacy of Olmesartan Medoxomil.[5]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for Olmesartan Medoxomil from in vivo studies, providing a reference for dose selection and expected pharmacokinetic profiles.

Table 1: In Vivo Antihypertensive Efficacy of Olmesartan Medoxomil in Rodent Models

| Animal Model | Dose Range (Oral) | Treatment Duration | Key Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHRs) | 0.1-3 mg/kg/day | 2 weeks | Significant, dose-dependent reduction in blood pressure.[6] | [6] |

| Spontaneously Hypertensive Rats (SHRs) | 2.5 mg/kg/day | 3 months | Attenuated cardiac hypertrophy and improved diastolic function.[7] | [7] |

| Spontaneously Hypertensive Rats (SHRs) | 5 mg/kg/day | 4 weeks | Significant reduction in systolic blood pressure.[8] | [8] |

| Spontaneously Hypertensive Rats (SHRs) | 1 and 3 mg/kg/day | 6 weeks | Ameliorated urodynamic parameters and oxidative damage.[9] | [9] |

| Monocrotaline-induced Pulmonary Hypertensive Rats | 2 and 5 mg/kg/day | 3 weeks | Restored right ventricular systolic pressure.[10] | [10] |

| Endothelin-1-infused Rats | 0.01% in chow | 2 weeks | Prevented ET-1-induced hypertension.[11] | [11] |

Table 2: Pharmacokinetic Parameters of Olmesartan (following Oral Administration of Olmesartan Medoxomil)

| Species | Dose | Tmax (Peak Plasma Time) | t1/2 (Elimination Half-life) | Absolute Bioavailability | Reference(s) |

| Human | 20 mg | 1.4 - 2.8 hours | 10 - 15 hours | ~26% | [4][12] |

| Rat | Not specified | 1 - 2 hours | Approx. 13 hours | Not specified | [3] |

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a typical study to assess the blood pressure-lowering effects of Olmesartan Medoxomil in a genetically hypertensive rat model.

1. Animal Model:

-

Male Spontaneously Hypertensive Rats (SHRs), 12-20 weeks old.[8][9]

-

Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.[7]

2. Materials:

-

Olmesartan Medoxomil

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in sterile water)

-

Oral gavage needles

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

3. Methodology:

- Acclimatization: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.

- Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate of all animals for 3-5 consecutive days.[8]

- Randomization: Randomly assign SHRs to treatment groups (e.g., Vehicle control, Olmesartan Medoxomil at 1, 3, and 5 mg/kg/day).[8][9]

- Drug Administration: Prepare a suspension of Olmesartan Medoxomil in the vehicle. Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).[8]

- Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at the same time each day to minimize diurnal variations.

- Terminal Procedures: At the end of the treatment period, animals may be euthanized for tissue collection (e.g., heart, kidneys, aorta) for further analysis (e.g., histology, gene expression).

Protocol 2: Pharmacokinetic Analysis in Sprague-Dawley Rats

This protocol describes a study to determine the pharmacokinetic profile of olmesartan following oral administration of Olmesartan Medoxomil.

1. Animal Model:

-

Male Sprague-Dawley rats, 8-10 weeks old.

2. Materials:

-

Olmesartan Medoxomil

-

Vehicle

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

3. Methodology:

- Fasting: Fast animals overnight (with free access to water) prior to drug administration.

- Drug Administration: Administer a single oral dose of Olmesartan Medoxomil (e.g., 5 mg/kg).

- Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

- Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

- Bioanalysis: Determine the concentration of olmesartan in plasma samples using a validated LC-MS/MS method.

- Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.

Mandatory Visualizations

Signaling Pathway of Olmesartan

Caption: Olmesartan blocks the binding of Angiotensin II to the AT₁ receptor.

Experimental Workflow for In Vivo Antihypertensive Study

Caption: A typical workflow for an in vivo antihypertensive study.

References

- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antihypertensive Efficacy of Olmesartan Medoxomil, a New Angiotensin II Receptor Antagonist, as Assessed by Ambulatory Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]